4-BUTOXYCYCLOHEXAN-1-ONE
Description
4-Butoxycyclohexan-1-one is a cyclohexanone derivative featuring a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 4-position of the six-membered ring. This compound is of interest in organic synthesis due to the electron-donating nature of the ether group, which influences the reactivity of the ketone moiety.
Properties
CAS No. |
66227-44-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-butoxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h10H,2-8H2,1H3 |
InChI Key |
VSJFEVDBWCAVMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC(=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxycyclohexan-1-one typically involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butyl bromide. The general reaction scheme is as follows:
Cyclohexanone+Butyl BromideNaHthis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Butoxycyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as halides or amines replace the butoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Halides (e.g., NaI) in acetone, amines (e.g., NH3) in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated cyclohexanones.
Scientific Research Applications
Chemistry: 4-Butoxycyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving cyclohexanone derivatives. It helps in understanding the metabolic pathways and mechanisms of action of similar compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a suitable candidate for developing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-butoxycyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4-butoxycyclohexan-1-one with related compounds:
Key Observations:
Substituent Effects on Polarity: The butoxy group in this compound enhances lipophilicity compared to the polar hydroxymethyl group in 4-hydroxymethyl-2-cyclohexen-1-one . This difference impacts solubility, with the butoxy derivative being more soluble in non-polar solvents. The conjugated diene and trimethyl groups in 4-(1E)-1,3-butadienyl-3,5,5-trimethyl-2-cyclohexen-1-one introduce steric bulk and extended π-systems, favoring Diels-Alder reactivity .
Reactivity Trends: The α,β-unsaturated ketone in 4-hydroxymethyl-2-cyclohexen-1-one enables conjugate additions, as demonstrated in its synthesis via [4+2] cycloaddition with methyl acrylate .
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